molecular formula C15H11N3O5 B3607221 N-(3-nitrophenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide

N-(3-nitrophenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide

Cat. No.: B3607221
M. Wt: 313.26 g/mol
InChI Key: URGQTZHLHGEEMG-UHFFFAOYSA-N
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Description

“N-(3-nitrophenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide” is a synthetic organic compound that belongs to the class of benzoxazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-nitrophenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide” typically involves the following steps:

    Formation of the Benzoxazole Core: This can be achieved by cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions.

    Introduction of the Acetamide Group: The benzoxazole core can be reacted with an acylating agent such as acetic anhydride or acetyl chloride to introduce the acetamide group.

    Nitration of the Phenyl Ring: The final step involves the nitration of the phenyl ring using a nitrating agent such as nitric acid or a nitrating mixture.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of nitro derivatives.

    Reduction: Reduction of the nitro group can yield the corresponding amine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) under basic or acidic conditions.

Major Products

    Oxidation Products: Nitro derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted benzoxazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Antimicrobial Agents: Benzoxazole derivatives are known for their antimicrobial properties.

    Enzyme Inhibitors: Potential use as inhibitors of specific enzymes.

Medicine

    Drug Development: The compound can be explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry

    Dye and Pigment Production: Used in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of “N-(3-nitrophenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide” depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The nitrophenyl group can participate in electron transfer reactions, while the benzoxazole moiety can interact with nucleic acids or proteins.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole Derivatives: Compounds like 2-(2-hydroxyphenyl)benzoxazole.

    Nitrophenyl Derivatives: Compounds like 3-nitroaniline.

Uniqueness

“N-(3-nitrophenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide” is unique due to the combination of the nitrophenyl group and the benzoxazole moiety, which imparts distinct chemical and biological properties. This combination can lead to enhanced biological activity and specificity in various applications.

Properties

IUPAC Name

N-(3-nitrophenyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O5/c19-14(16-10-4-3-5-11(8-10)18(21)22)9-17-12-6-1-2-7-13(12)23-15(17)20/h1-8H,9H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGQTZHLHGEEMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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